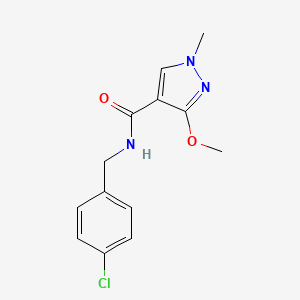

N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 4-chlorobenzyl group, a methoxy group, and a pyrazole ring, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, exhibit notable anti-inflammatory activities. The compound has been evaluated for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. A study highlighted the synthesis of related compounds that demonstrated significant inhibition of nitric oxide production, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has been assessed for antimicrobial efficacy against various pathogens. In vitro studies have shown that certain pyrazole derivatives possess activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment regimens . The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. This compound has been included in studies assessing its ability to induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor, particularly targeting xanthine oxidase, which is implicated in various pathophysiological conditions such as gout and cardiovascular diseases. Inhibitors of this enzyme can reduce uric acid levels, providing a therapeutic strategy for managing hyperuricemia .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that enhance its bioactivity. Various synthetic routes have been documented, emphasizing the importance of substituent variations on the pyrazole ring to optimize pharmacological properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide

- 4-chlorobenzyl cinnamide

- N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

Uniqueness

N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a methoxy group and a chlorobenzyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits a molecular weight of 239.69 g/mol. The presence of the chlorobenzyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown promising results against several pathogens.

In Vitro Studies

A study conducted by researchers assessed the antimicrobial activity through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results indicated that derivatives similar to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. Notably, the MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating strong bactericidal effects .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |

|---|---|---|---|

| 7b | 0.22 | 0.25 | S. aureus |

| 10 | 0.30 | 0.35 | E. coli |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds showing significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cell Line Studies : A study evaluated the cytotoxicity of this compound against A549 lung cancer cells. The compound induced cell apoptosis with an IC50 value of 49.85 μM, indicating moderate potency .

- Mechanistic Insights : Further investigations revealed that this compound could trigger autophagy in certain cancer cell lines without inducing apoptosis, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has been explored for additional biological activities:

Anti-inflammatory Properties

Research indicates that pyrazole derivatives may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization. Key steps include:

- Cyclization : Formation of the pyrazole ring via condensation of hydrazines with β-keto esters or related precursors under reflux conditions .

- Substitution : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for cross-coupling) .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for verifying substituent positions (e.g., methoxy at C3, methyl at N1). The 4-chlorobenzyl group shows characteristic aromatic splitting patterns and deshielded methylene protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z calculated for C₁₄H₁₆ClN₃O₂).

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s neuropharmacological potential?

- Methodological Answer :

- In Vitro Models : Screen for cannabinoid receptor (CB1/CB2) binding affinity using radioligand displacement assays (e.g., [³H]CP-55,940) . Structural analogs with chlorobenzyl groups show CNS activity .

- In Vivo Models : Test anxiolytic/antidepressant effects in rodent assays (e.g., forced-swim test, marble-burying). Monitor behavioral endpoints and correlate with biomarkers like cerebrospinal fluid histamine metabolites .

- Mechanistic Studies : Use molecular docking to predict interactions with CB1 or mGlu2 receptors, leveraging X-ray crystallography data from related pyrazole derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-4-carboxamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace 4-chlorobenzyl with fluorophenyl) to isolate pharmacophores. For example, methoxy groups enhance solubility but may reduce receptor affinity .

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., Gibberella zeae for antifungal activity ) to distinguish compound-specific effects from assay variability.

- Meta-Analysis : Compare datasets from analogous compounds (e.g., triazole derivatives with similar logP values) to identify trends in bioactivity .

Q. How can researchers optimize this compound’s antifungal efficacy against resistant strains?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., CF₃ at C3) to enhance membrane permeability. Derivatives with pyridinyl substitutions show improved activity against Fusarium oxysporum .

- Synergistic Testing : Combine with commercial fungicides (e.g., boscalid) to assess additive effects. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Resistance Profiling : Serial passage assays under sub-inhibitory concentrations to monitor mutation rates in target enzymes (e.g., CYP51) .

Q. Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity in heterogeneous cell populations?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for robust error modeling .

- Cluster Analysis : Group cell responses using PCA or t-SNE to identify subpopulations with divergent sensitivities .

- Reproducibility Checks : Include internal controls (e.g., doxorubicin for cytotoxicity assays) across experimental batches .

Q. How can molecular dynamics simulations improve the design of pyrazole-4-carboxamide derivatives?

- Methodological Answer :

- Binding Free Energy Calculations : Use MM-GBSA/PBSA to rank derivatives by predicted affinity for targets like CDK2 or fungal CYP51 .

- Solvent Accessibility Mapping : Identify hydrophobic pockets (e.g., in CB1 receptors) where chlorobenzyl groups can enhance binding .

- ADMET Prediction : Tools like SwissADME predict bioavailability, ensuring derivatives comply with Lipinski’s rules .

Q. Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| LogP | ~2.8 (Predicted via SwissADME) | |

| Antifungal IC₅₀ (G. zeae) | 50 µg/mL (Analog: 6a) | |

| CNS Bioactivity | Active in forced-swim test (Analog: THIIC) |

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-17-8-11(13(16-17)19-2)12(18)15-7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOVDBFVKBMNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.